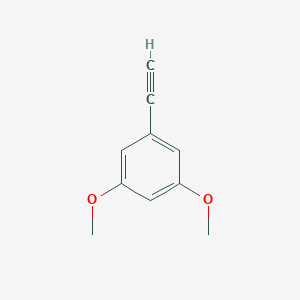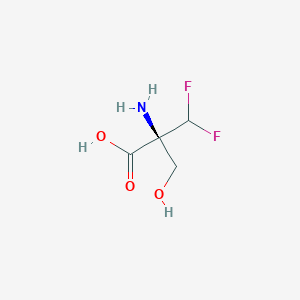
2-(Difluoromethyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-L-serine (DFMS) is a fluorinated amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. DFMS has been found to exhibit potent inhibitory effects on various enzymes, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
2-(Difluoromethyl)-L-serine has been extensively studied for its inhibitory effects on various enzymes, including serine proteases, cysteine proteases, and metalloproteases. 2-(Difluoromethyl)-L-serine has also been found to inhibit the growth of cancer cells and has potential therapeutic applications in the treatment of cancer. Additionally, 2-(Difluoromethyl)-L-serine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
2-(Difluoromethyl)-L-serine inhibits enzymes by binding to the active site and preventing substrate binding. 2-(Difluoromethyl)-L-serine has been found to form a covalent bond with the active-site serine residue of serine proteases, irreversibly inhibiting their activity. 2-(Difluoromethyl)-L-serine has also been found to inhibit cysteine proteases by reacting with the active-site cysteine residue and forming a thioether bond.
Biochemical and physiological effects:
2-(Difluoromethyl)-L-serine has been found to have both biochemical and physiological effects. Biochemically, 2-(Difluoromethyl)-L-serine inhibits enzyme activity, leading to downstream effects on various cellular processes. Physiologically, 2-(Difluoromethyl)-L-serine has been found to inhibit the growth of cancer cells and has anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(Difluoromethyl)-L-serine has several advantages for lab experiments, including its potent inhibitory effects on enzymes and its potential therapeutic applications. However, 2-(Difluoromethyl)-L-serine also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Future research on 2-(Difluoromethyl)-L-serine should focus on elucidating its mechanism of action on various enzymes and identifying potential targets for therapeutic applications. Additionally, research should focus on developing more efficient synthesis methods for 2-(Difluoromethyl)-L-serine and improving its solubility in aqueous solutions. Finally, research should investigate the potential toxicity of 2-(Difluoromethyl)-L-serine and identify safe dosages for therapeutic applications.
Synthesis Methods
2-(Difluoromethyl)-L-serine can be synthesized through a multi-step process starting from L-serine. The first step involves the protection of the amino and carboxyl groups of L-serine to prevent unwanted reactions. Next, the hydroxyl group of L-serine is replaced with a difluoromethyl group through a nucleophilic substitution reaction. The protected groups are then removed, resulting in the final product, 2-(Difluoromethyl)-L-serine.
properties
CAS RN |
182998-58-9 |
|---|---|
Product Name |
2-(Difluoromethyl)-L-serine |
Molecular Formula |
C4H7F2NO3 |
Molecular Weight |
155.1 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-difluoro-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-2(6)4(7,1-8)3(9)10/h2,8H,1,7H2,(H,9,10)/t4-/m1/s1 |
InChI Key |
OCGVBHASVPKWKR-SCSAIBSYSA-N |
Isomeric SMILES |
C([C@@](C(F)F)(C(=O)O)N)O |
SMILES |
C(C(C(F)F)(C(=O)O)N)O |
Canonical SMILES |
C(C(C(F)F)(C(=O)O)N)O |
synonyms |
L-Serine, 2-(difluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



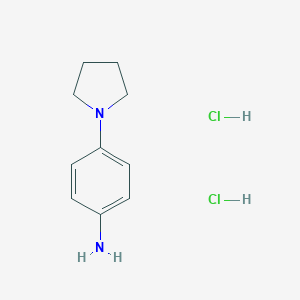
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
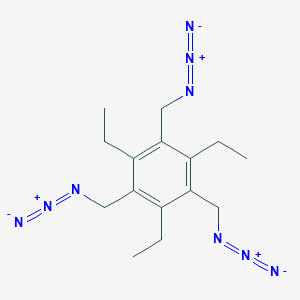
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
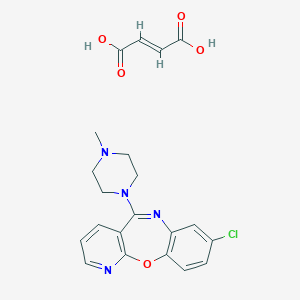
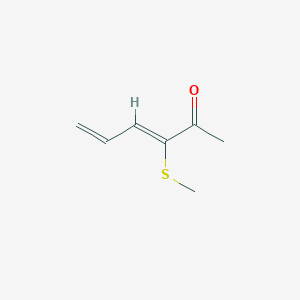
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
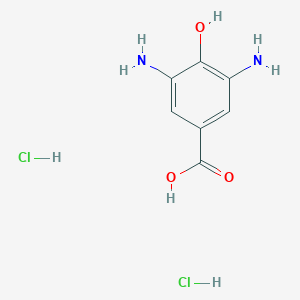
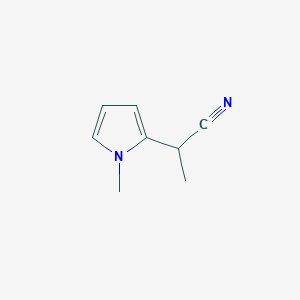
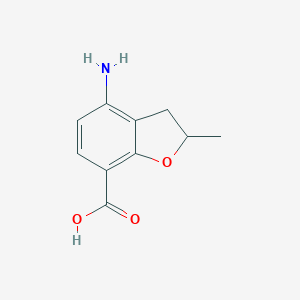
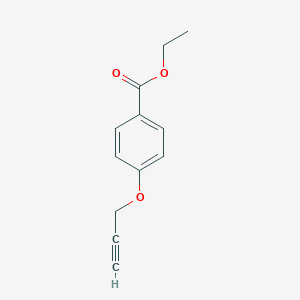
![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)
